molecular formula C22H17ClN2O3S B2525981 (3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-44-5

(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2525981
CAS RN: 893313-44-5
M. Wt: 424.9
InChI Key: LGDKUOJYRABGQM-KGENOOAVSA-N
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Description

(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Synthesis Derived from 1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide : The compound has been used in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction. This process leads to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Application in Organic Chemistry

  • Reactions Involving Chlorination : This chemical plays a role in chlorination reactions. For instance, chlorination of related sulfonhydrazones leads to various products, indicating the compound's potential use in creating diverse chemical structures (King, Hawson, Huston, Danks, & Komery, 1971).
  • Rhenium-Catalyzed Trifluoromethylation : The compound has been utilized in the context of electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).

Biologically Active Compounds Synthesis

  • Biologically Active Compounds : The compound is a precursor in synthesizing various biologically active molecules, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which have been evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

Synthesis of Novel Dyes

  • Synthesis of Disperse Dyes : This compound is involved in the synthesis of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes. These are used for coloring polyester, showcasing the compound's application in material sciences and textile industry (Bhatti & Seshadri, 2004).

Catalysis and Organic Reactions

  • Ionic Liquid-Catalyzed C–S Bond Construction : The compound plays a role in ionic liquid-catalyzed synthesis of benzothiazoles, a process that utilizes CO2 as a C1 building block under mild conditions. This represents a green route for synthesizing S-containing compounds (Gao, Yu, Yang, Zhao, Zhang, Hao, Han, & Liu, 2015).

properties

IUPAC Name

(3E)-1-benzyl-3-[(3-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c23-17-9-6-10-18(13-17)24-14-21-22(26)19-11-4-5-12-20(19)25(29(21,27)28)15-16-7-2-1-3-8-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDKUOJYRABGQM-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)Cl)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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